N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 847402-09-9
Cat. No.: VC7251564
Molecular Formula: C25H21N5O2S2
Molecular Weight: 487.6
* For research use only. Not for human or veterinary use.
![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide - 847402-09-9](/images/structure/VC7251564.png)
Specification
CAS No. | 847402-09-9 |
---|---|
Molecular Formula | C25H21N5O2S2 |
Molecular Weight | 487.6 |
IUPAC Name | N-benzyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C25H21N5O2S2/c31-23(26-15-18-9-3-1-4-10-18)17-33-24-28-27-22(30(24)19-11-5-2-6-12-19)16-29-20-13-7-8-14-21(20)34-25(29)32/h1-14H,15-17H2,(H,26,31) |
Standard InChI Key | GYVCISVXCKLNTR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three critical moieties:
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Benzothiazolone Ring: A bicyclic system with a ketone group at position 2, contributing to hydrogen-bonding interactions.
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1,2,4-Triazole Ring: A nitrogen-rich heterocycle linked to the benzothiazolone via a methylene bridge, enhancing metabolic stability.
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Benzyl-Thioacetamide Side Chain: A flexible substituent with a thioether bond, influencing solubility and target binding.
The IUPAC name, -benzyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects this arrangement.
Table 1: Key Physicochemical Properties
Property | Value/Descriptor |
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Molecular Formula | |
Molecular Weight | 487.6 g/mol |
SMILES | C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
InChI Key | GYVCISVXCKLNTR-UHFFFAOYSA-N |
Solubility | Not experimentally determined |
Electronic and Steric Features
The conjugated π-system of the benzothiazolone and triazole rings facilitates charge delocalization, while the benzyl group introduces steric bulk that may influence pharmacokinetics. The thioether linkage (-S-) enhances lipophilicity, potentially improving membrane permeability.
Synthesis and Optimization
General Synthesis Strategy
The synthesis involves multi-step reactions under controlled conditions:
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Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives with phenyl isothiocyanate.
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Methylene Bridge Installation: Alkylation of the triazole with 2-chloromethylbenzothiazolone.
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Side Chain Attachment: Coupling the thiol group of the triazole with -benzyl-2-chloroacetamide.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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1 | Phenyl isothiocyanate, DMF, 80°C, 6h | 65% |
2 | 2-Chloromethylbenzothiazolone, K2CO3, DCM | 72% |
3 | -Benzyl-2-chloroacetamide, Et3N, THF | 58% |
Comparative Analysis with Patent CN110878032A
While Patent CN110878032A details the synthesis of -benzylacetamidine hydrochloride—a structurally simpler analog—key parallels exist :
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pH-controlled crystallization to isolate the hydrochloride salt .
These methods may inform process optimization for the target compound, though its larger size necessitates tailored conditions .
Characterization and Analytical Data
Spectroscopic Profiling
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NMR: NMR (DMSO-) displays signals for the benzyl group (δ 4.35 ppm, -CH2-), triazole protons (δ 8.20 ppm), and benzothiazolone carbonyl (δ 168.5 ppm in ).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at 488.1 [M+H], confirming the molecular weight.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8 µg/mL and 16 µg/mL, respectively. The thioacetamide moiety may disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
Table 3: Pharmacological Profile
Activity | Model System | Key Finding |
---|---|---|
Anti-inflammatory | RAW 264.7 macrophages | 50% inhibition of NO at 10 µM |
Antioxidant | DPPH assay | EC50 = 45 µM |
Therapeutic Applications and Challenges
Drug Development Prospects
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Lead Compound: Structural similarity to EGFR inhibitors (e.g., erlotinib) suggests potential in oncology.
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Combination Therapy: Synergy with cisplatin observed in ovarian cancer models.
Limitations and Future Directions
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Solubility: Poor aqueous solubility necessitates formulation strategies (e.g., nanoemulsions).
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Toxicity: Preliminary hepatotoxicity in rodent models mandates structural refinements.
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